3-[3-(2-Carboxyethoxy)propoxy]propanoic acid
Description
3-[3-(2-Carboxyethoxy)propoxy]propanoic acid (commonly abbreviated as TA or "tetra acid") is a polycarboxylic acid derivative characterized by two propoxy-linked carboxyethyl branches. This compound is notable for its role in synthesizing nanophotosensitizers for targeted cancer therapy. TA serves as a critical linker in diselenide-bridged nanocarriers, enabling reactive oxygen species (ROS)-sensitive drug delivery systems . Its structure facilitates conjugation with photosensitizers like chlorin e6 (Ce6) and poly(ethylene glycol) (PEG), enhancing tumor-targeting efficiency and biocompatibility in vitro and in vivo .
Properties
CAS No. |
20575-83-1 |
|---|---|
Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-[3-(2-carboxyethoxy)propoxy]propanoic acid |
InChI |
InChI=1S/C9H16O6/c10-8(11)2-6-14-4-1-5-15-7-3-9(12)13/h1-7H2,(H,10,11)(H,12,13) |
InChI Key |
IJSFQTQPYISNEF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCC(=O)O)COCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid typically involves the reaction of propylene oxide with ethylene glycol, followed by carboxylation. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the formation of the ether linkages .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the carboxylation step .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Carboxyethoxy)propoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-[3-(2-Carboxyethoxy)propoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioconjugates and drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and photodynamic therapy.
Industry: Utilized in the production of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid involves its ability to form stable complexes with various molecules. This property is exploited in drug delivery systems where the compound can encapsulate therapeutic agents and release them in a controlled manner. The molecular targets and pathways involved include interactions with cellular receptors and enzymes .
Comparison with Similar Compounds
Phenyl-Substituted Propanoic Acid Derivatives
These compounds feature aromatic or substituted phenyl groups directly attached to the propanoic acid backbone, influencing their bioactivity and metabolic pathways.
Structural and Functional Contrast with TA :
- Phenyl-substituted derivatives lack the extended ethoxy-propoxy chains of TA, limiting their utility in nanocarrier synthesis. Instead, their aromaticity enhances direct interaction with biological targets (e.g., enzymes, receptors).
- TA’s multiple carboxyl groups enable conjugation with PEG and photosensitizers, whereas phenyl derivatives are primarily bioactive monomers .
PEG-Modified Propanoic Acid Derivatives
These compounds incorporate poly(ethylene glycol) (PEG) or ethoxy linkers, improving solubility and pharmacokinetics.
Structural and Functional Contrast with TA :
Other Structural Analogues
Diverse modifications to the propanoic acid backbone yield compounds with unique properties.
Biological Activity
3-[3-(2-Carboxyethoxy)propoxy]propanoic acid, often referred to as TA (tetra acid), is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its unique structure, characterized by multiple carboxylic acid groups, allows it to interact with various biological systems, making it a valuable subject of study for therapeutic applications, especially in cancer treatment.
Chemical Structure and Properties
The molecular structure of this compound features a central propane backbone with two carboxyethoxy side chains. This configuration enhances its solubility and reactivity in biochemical environments.
The biological activity of TA is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to alterations in their activity and function. Notably, TA has been shown to enhance the efficacy of photodynamic therapy (PDT) by facilitating targeted delivery to cancer cells via folate receptor-mediated pathways .
1. Photodynamic Therapy (PDT)
TA has been utilized in the synthesis of nanophotosensitizers for PDT, a treatment modality that uses light-activated compounds to induce cell death in cancer cells. In studies involving Y79 retinoblastoma cells and MCF-7 breast cancer cells, TA-conjugated photosensitizers demonstrated increased selectivity and effectiveness in targeting tumor cells while minimizing damage to surrounding healthy tissue .
2. Biochemical Studies
The compound serves as a crucial reagent in biochemical studies aimed at investigating enzyme-substrate interactions and metabolic pathways. Its ability to form stable conjugates with other biomolecules enhances its utility in various research applications .
Case Study 1: Targeted Delivery in Cancer Treatment
In a study published in MDPI, researchers synthesized folic acid-conjugated poly(ethylene glycol)/Ce6 tetramers using TA. These nanophotosensitizers exhibited folate receptor specificity, which was confirmed through fluorescence imaging techniques. The results indicated that pre-administration of folic acid significantly decreased the uptake of the photosensitizer in non-targeted cells, highlighting the potential for targeted cancer therapies using TA-based compounds .
Case Study 2: Reactive Oxygen Species Generation
Another significant study focused on the generation of reactive oxygen species (ROS) upon activation of TA-conjugated compounds. The research demonstrated that upon light exposure, these compounds could effectively generate ROS, leading to increased cytotoxicity in cancer cells. This finding underscores the importance of TA in developing effective PDT agents .
Table 1: Comparison of Biological Activities
| Compound Name | Mechanism of Action | Application Area | Target Cells |
|---|---|---|---|
| TA | Enzyme modulation; ROS generation | Photodynamic therapy | Y79 retinoblastoma; MCF-7 |
| FAPEGtaCe6 | Folate receptor targeting | Cancer treatment | Folate receptor-positive cells |
| Other Ligands | PSMA inhibition | Prostate cancer imaging | PSMA+ LNCaP; PSMA- PC3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
